7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine
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Overview
Description
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine typically involves a multi-step process. One common method starts with 7-fluoro-2-methoxy-1,5-naphthyridine as the precursor. The iodination is achieved using iodine and a base such as diisopropylamine in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: The presence of iodine makes it suitable for cross-coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while cross-coupling with an aryl boronic acid would produce a biaryl compound.
Scientific Research Applications
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and receptor binding.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Uniqueness
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these substituents is less common, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C9H6FIN2O |
---|---|
Molecular Weight |
304.06 g/mol |
IUPAC Name |
7-fluoro-8-iodo-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C9H6FIN2O/c1-14-7-3-2-6-9(13-7)8(11)5(10)4-12-6/h2-4H,1H3 |
InChI Key |
POIRWQKWVBCDKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)I |
Origin of Product |
United States |
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